8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester derivative of quinoline. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group enhances its reactivity and versatility in various chemical transformations.
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar structures.
Mode of Action
The compound interacts with its targets through a process called borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction is part of a larger group of reactions known as transition metal-catalyzed C-H borylation reactions.
Biochemical Pathways
The compound affects the biochemical pathways involving alkyl or aryl alkynes and alkenes. It participates in the hydroboration of these compounds in the presence of transition metal catalysts . The resulting products are important intermediates in various organic synthesis reactions.
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new bonds and compounds. For instance, it can form pinacol benzyl boronate through borylation . This compound is a useful intermediate in organic synthesis.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation reaction . Additionally, the compound should be stored at a temperature between 2-8°C to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed borylation of 8-bromoquinoline with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium acetate or sodium carbonate, to facilitate the reaction.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products
Arylquinolines: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Resulting from the oxidation of the boronic ester group.
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester derivative of pyridine with similar reactivity.
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A boronic ester derivative of benzene used in organic synthesis.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline backbone, which imparts additional electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-5-7-11-8-6-10-17-13(11)12/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTGVJBKPQOGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590411 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190788-62-6 | |
Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Quinolineboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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